molecular formula C16H23NO2 B10823628 Methoxisopropamine

Methoxisopropamine

Cat. No.: B10823628
M. Wt: 261.36 g/mol
InChI Key: FTQIVDGNGXPEKP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methoxisopropamine (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Methoxisopropamine (hydrochloride) exerts its effects through its interaction with the central nervous system. It is believed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine and methoxetamine . By blocking the NMDA receptors, it disrupts the normal functioning of the neurotransmitter glutamate, leading to its dissociative effects.

Comparison with Similar Compounds

Methoxisopropamine (hydrochloride) is similar to other arylcyclohexylamines such as:

    Ketamine: Known for its anesthetic and dissociative properties.

    Methoxetamine: A designer drug with similar dissociative effects.

    3-Methyl-PCP: Another arylcyclohexylamine with dissociative properties.

    Deoxymethoxetamine: A derivative with similar effects.

    Fluorexetamine: A fluorinated analog with dissociative properties.

    Methoxpropamine: Another related compound with similar effects.

    O-PCE: An arylcyclohexylamine with dissociative properties.

This compound (hydrochloride) is unique due to its specific chemical structure and the presence of the methoxy group, which may influence its pharmacological properties and interactions with biological systems.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2-(propan-2-ylamino)cyclohexan-1-one

InChI

InChI=1S/C16H23NO2/c1-12(2)17-16(10-5-4-9-15(16)18)13-7-6-8-14(11-13)19-3/h6-8,11-12,17H,4-5,9-10H2,1-3H3

InChI Key

FTQIVDGNGXPEKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1(CCCCC1=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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